molecular formula C7H13Cl2N3 B2687613 {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride CAS No. 1955548-05-6

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride

Cat. No.: B2687613
CAS No.: 1955548-05-6
M. Wt: 210.1
InChI Key: KHPHLEPCLOQQBI-UHFFFAOYSA-N
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Description

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C(7)H({11})N(_3)·2HCl It is a derivative of pyrrolo[1,2-b]pyrazole, a bicyclic structure that combines a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a diketone or ketoester.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization step and large-scale crystallization techniques for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolo[1,2-b]pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural characteristics make it suitable for various applications.

Mechanism of Action

The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol: This compound has a hydroxyl group instead of a methanamine group.

    {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methyl chloride: This compound has a chloride group instead of a methanamine group.

Uniqueness

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-5-6-4-7-2-1-3-10(7)9-6;;/h4H,1-3,5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPHLEPCLOQQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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